molecular formula C6H13NO2S B15370896 2-(Methanesulfonyl)-1-(propan-2-yl)aziridine CAS No. 71993-42-5

2-(Methanesulfonyl)-1-(propan-2-yl)aziridine

Cat. No.: B15370896
CAS No.: 71993-42-5
M. Wt: 163.24 g/mol
InChI Key: BMZUBPSUAFDISZ-UHFFFAOYSA-N
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Description

2-(Methanesulfonyl)-1-(propan-2-yl)aziridine is a useful research compound. Its molecular formula is C6H13NO2S and its molecular weight is 163.24 g/mol. The purity is usually 95%.
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Biological Activity

Introduction

The compound 2-(Methanesulfonyl)-1-(propan-2-yl)aziridine, a member of the aziridine family, has garnered attention due to its potential biological activities. Aziridines are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with biological macromolecules. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its efficacy in anticancer and antimicrobial applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C5H11NO2S\text{C}_5\text{H}_{11}\text{N}\text{O}_2\text{S}

This compound features a methanesulfonyl group attached to an aziridine ring, which is a three-membered nitrogen-containing heterocycle. The unique structure contributes to its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that aziridine derivatives exhibit significant anticancer properties. Research on related aziridine compounds has shown that they can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, aziridine phosphine oxides demonstrated notable inhibition of cell viability in human cervical carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells through mechanisms involving:

  • Cell Cycle Arrest : Compounds caused significant S-phase arrest during replication, reducing the number of cells in the G1 phase.
  • Induction of Apoptosis : Increased levels of reactive oxygen species (ROS) were observed, leading to DNA damage and subsequent apoptosis.

Table 1 summarizes the IC50 values for various aziridine derivatives tested against cancer cell lines:

CompoundIC50 (µM)Cell Line
515HeLa
720Ishikawa
225HeLa

These findings suggest that this compound may share similar mechanisms of action as other aziridine derivatives, potentially making it a candidate for further anticancer drug development .

Antimicrobial Activity

The antimicrobial potential of aziridines has also been explored, with varying degrees of success. While some derivatives have shown moderate antibacterial activity against strains such as Staphylococcus aureus, others have exhibited limited efficacy. The structure-activity relationship indicates that modifications in substituents significantly influence antibacterial properties.

Table 2 presents the minimum inhibitory concentration (MIC) values for selected aziridine compounds against various bacterial strains:

CompoundMIC (µg/mL)Bacterial Strain
3f8-16MRSA
4128-256E. coli
5>256Pseudomonas aeruginosa

Notably, compounds with specific substituents at the R position exhibited enhanced antibacterial activity compared to others .

Study on Aziridine Phosphine Oxides

A pivotal study investigated the biological activity of optically pure aziridine phosphines and their corresponding phosphine oxides. The results indicated that these compounds not only inhibited cancer cell viability but also disrupted cellular membranes at high concentrations. The study employed MTT assays to assess cell viability and flow cytometry for cell cycle analysis, revealing that certain derivatives could effectively induce apoptosis in cancer cells .

Mechanistic Insights

The mechanism behind the anticancer activity appears to involve oxidative stress induction via ROS generation. This process leads to mitochondrial dysfunction, activation of caspases, and ultimately apoptotic cell death. The findings align with previous research on imexon, an established anticancer agent that operates through similar pathways by reducing cellular thiols and increasing oxidative stress .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(methanesulfonyl)-1-(propan-2-yl)aziridine, and how do reaction conditions influence yield?

  • The compound can be synthesized via sulfonylation of pre-formed aziridines or through modified Gabriel-Cromwell reactions. For example, sulfonate groups are introduced using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to activate the aziridine nitrogen. Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF) critically impact regioselectivity and yield .

Q. What spectroscopic techniques are most reliable for characterizing sulfonated aziridines?

  • High-resolution 1H^1H and 13C^{13}C NMR are essential for confirming regiochemistry and stereochemistry. The methanesulfonyl group induces distinct deshielding effects on adjacent protons (δ ~3.0–3.5 ppm for SO2CH3\text{SO}_2\text{CH}_3). Mass spectrometry (HRMS-ESI) and IR (stretching vibrations for SO2\text{SO}_2 at ~1150–1350 cm1^{-1}) provide complementary validation. Discrepancies in spectral data, such as conflicting NMR shifts, may arise from conformational flexibility or impurities, necessitating repeated purifications .

Advanced Research Questions

Q. How does the methanesulfonyl group influence regioselectivity in aziridine ring-opening reactions compared to other substituents?

  • The electron-withdrawing nature of the methanesulfonyl group enhances electrophilicity at the adjacent carbon, directing nucleophilic attack (e.g., amines, thiols) to the less substituted position. This contrasts with tosyl or benzoyl groups, where steric effects dominate. For example, gold(I)-catalyzed ring-opening reactions (e.g., with indoles) show >90% regioselectivity when methanesulfonyl is present, as observed in analogous systems .

Q. What strategies mitigate racemization during stereoselective synthesis of chiral 2-(methanesulfonyl)aziridines?

  • Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation-derived methods) can enforce enantiomeric excess. Low-temperature conditions (−78°C) and non-polar solvents (e.g., hexane) reduce kinetic resolution. Recent work demonstrates that bulky Lewis acids (e.g., Ti(OiPr)4\text{Ti(OiPr)}_4) stabilize transition states, achieving up to 95% ee .

Q. How do computational methods (e.g., DFT) predict the reactivity of 2-(methanesulfonyl)aziridines in cycloaddition reactions?

  • Density functional theory (DFT) calculations at the B3LYP/6-31G* level reveal that the sulfonyl group lowers the LUMO energy of the aziridine ring, facilitating [3+2] cycloadditions with electron-deficient dipolarophiles like nitrones. Activation barriers correlate with experimental yields, providing a predictive tool for reaction design .

Q. What are the challenges in crystallizing sulfonated aziridines, and how can they be addressed?

  • Sulfonate groups often induce hygroscopicity, complicating crystal growth. Slow vapor diffusion (e.g., hexane/ethyl acetate) with seeding or using high-boiling solvents (e.g., DMF) improves crystal quality. Single-crystal X-ray studies of related compounds (e.g., 1-tosyl-2-phenylaziridine) confirm chair-like distortions in the aziridine ring, which guide conformational analysis .

Q. Methodological Considerations

Q. How can contradictions in reported reaction outcomes for sulfonated aziridines be resolved?

  • Systematic variation of catalysts (e.g., Au(I) vs. Cu(II)), solvents, and nucleophiles is critical. For instance, conflicting ring-opening rates in the literature may arise from trace moisture or oxygen, necessitating strict inert conditions (glovebox, Schlenk techniques). Reproducibility requires full disclosure of auxiliary reagents (e.g., molecular sieves) in protocols .

Q. What safety protocols are recommended for handling aziridines with sulfonyl groups?

  • Despite their stability compared to unsubstituted aziridines, methanesulfonyl derivatives remain potent alkylating agents. Use PPE (nitrile gloves, respirators), work in fume hoods, and neutralize waste with 10% acetic acid before disposal. Safety data sheets for analogous compounds (e.g., 1-tosylaziridines) recommend emergency showers and Na2SO3\text{Na}_2\text{SO}_3 solutions for spill containment .

Properties

CAS No.

71993-42-5

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

2-methylsulfonyl-1-propan-2-ylaziridine

InChI

InChI=1S/C6H13NO2S/c1-5(2)7-4-6(7)10(3,8)9/h5-6H,4H2,1-3H3

InChI Key

BMZUBPSUAFDISZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC1S(=O)(=O)C

Origin of Product

United States

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